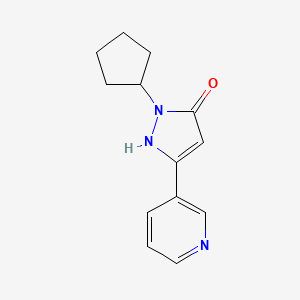

1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-cyclopentyl-5-pyridin-3-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-13-8-12(10-4-3-7-14-9-10)15-16(13)11-5-1-2-6-11/h3-4,7-9,11,15H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYQGPUVADQTMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C=C(N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Process Optimization of 1-Cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol: A Technical Guide

Executive Summary

The pyrazole core is a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of cyclooxygenase (COX) inhibitors[1] and positive allosteric modulators for metabotropic glutamate receptors[2]. The target compound, 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol , features a lipophilic cyclopentyl ring paired with a polar, hydrogen-bond-accepting pyridine moiety. This specific structural combination makes it an exceptional candidate for targeted kinase inhibition or neuroreceptor modulation.

This whitepaper outlines a robust, highly regioselective Knorr-type condensation methodology for the synthesis of this compound. As a Senior Application Scientist, I have designed this protocol to prioritize mechanistic causality, scalability, and self-validating analytical checkpoints.

Retrosynthetic Strategy & Mechanistic Causality

The construction of the 1H-pyrazol-5-ol core is achieved via the bimolecular condensation of a

Retrosynthetic Disconnection

Disconnection of the pyrazole N-N and C-C bonds leads directly to two commercially available precursors: cyclopentylhydrazine hydrochloride [3] and ethyl 3-oxo-3-(pyridin-3-yl)propanoate .

Retrosynthetic pathway for this compound.

Regioselectivity and Causality

A critical challenge in this synthesis is controlling regioselectivity to avoid the formation of the unwanted 5-substituted-pyrazol-3-ol isomer.

-

Nucleophilic Differentiation : The primary amine (

) of cyclopentylhydrazine is less sterically hindered and more nucleophilic than the secondary amine ( -

Electrophilic Differentiation : The ketone carbonyl of the

-keto ester is highly electrophilic compared to the ester carbonyl. -

Reaction Cascade : The

selectively attacks the ketone, forming a hydrazone intermediate. The secondary amine then undergoes intramolecular cyclization by attacking the ester carbonyl. Elimination of ethanol yields the pyrazolone core, which rapidly tautomerizes to the thermodynamically stable 1H-pyrazol-5-ol due to aromatic stabilization.

Mechanistic workflow of the regioselective Knorr pyrazole synthesis.

Materials and Quantitative Data

To ensure reproducibility, all quantitative parameters are standardized for a 10 mmol scale reaction.

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Role |

| Cyclopentylhydrazine HCl[3] | 136.62 | 1.05 | 1.43 g | Nucleophile |

| Ethyl 3-oxo-3-(pyridin-3-yl)propanoate | 193.20 | 1.00 | 1.93 g | Electrophile |

| Sodium Acetate (anhydrous) | 82.03 | 1.10 | 0.90 g | Mild Base / Buffer |

| Absolute Ethanol | 46.07 | - | 50.0 mL | Solvent |

| Glacial Acetic Acid | 60.05 | Catalytic | 0.5 mL | Acid Catalyst |

Step-by-Step Experimental Protocol

Step 1: Hydrazine Free-Basing

Expert Insight: Using sodium acetate instead of strong bases (like NaOH) prevents the premature saponification of the

-

Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with cyclopentylhydrazine hydrochloride (1.43 g, 10.5 mmol).

-

Suspend the salt in absolute ethanol (25 mL).

-

Add anhydrous sodium acetate (0.90 g, 11.0 mmol) in one portion.

-

Stir the suspension at ambient temperature (20–25 °C) for 30 minutes under an inert nitrogen atmosphere to liberate the free hydrazine base.

Step 2: Condensation and Cyclization

Expert Insight: The addition must be performed at 0–5 °C to suppress uncontrolled exothermic side reactions, such as direct amidation of the ester[4].

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Dissolve ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.93 g, 10.0 mmol) in absolute ethanol (25 mL) and add it dropwise to the reaction flask over 15 minutes.

-

Add glacial acetic acid (0.5 mL) to adjust the apparent pH to ~4.5–5.0, optimizing the rate of hydrazone formation.

-

Remove the ice bath and allow the mixture to warm to room temperature over 1 hour.

-

Attach a reflux condenser and heat the mixture to gentle reflux (78 °C) for 12 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1) or LC-MS.

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature and concentrate it in vacuo to approximately 15 mL.

-

Pour the concentrated mixture into ice-cold distilled water (100 mL) while stirring vigorously. The product should precipitate as a solid.

-

If precipitation is incomplete, adjust the pH to ~7 using a saturated aqueous

solution. -

Filter the precipitate under vacuum, wash the filter cake with cold water (2 x 20 mL) and cold diethyl ether (10 mL) to remove unreacted starting materials.

-

Dry the solid in a vacuum oven at 50 °C for 8 hours to yield the crude this compound. (Expected yield: 75-85%).

Analytical Validation Checkpoints

To ensure the trustworthiness of the synthesized compound, the following analytical checkpoints must be met:

-

LC-MS (ESI+) : Expected

at -

1H NMR (400 MHz, DMSO-d6) :

-

11.50 (br s, 1H, -OH, exchangeable with

-

8.95 (d,

-

8.52 (dd,

-

8.12 (dt,

-

7.45 (dd,

- 5.92 (s, 1H, Pyrazole H4)

-

4.65 (quintet,

-

2.05–1.55 (m, 8H, Cyclopentyl

-

11.50 (br s, 1H, -OH, exchangeable with

-

Validation Logic : The presence of the singlet at ~5.92 ppm confirms the formation of the pyrazole core (H4 proton), while the downfield shift of the cyclopentyl methine proton (~4.65 ppm) confirms successful N-alkylation.

Process Scaling and Safety Considerations

When scaling this protocol beyond the bench level (e.g., >100 g), several safety and process chemistry factors must be rigorously managed:

-

Hydrazine Toxicity : Cyclopentylhydrazine is a potent nucleophile and suspected toxin. All handling must occur in a Class II fume hood. When scaling, consider transitioning the initial hydrazone formation to a continuous flow reactor to minimize operator exposure to the hydrazine intermediate[4].

-

Thermal Hazards : The cyclization step releases ethanol and is mildly exothermic. In batch chemistry, precise jacket-temperature control is required to maintain a steady reflux without solvent bumping.

-

Tautomeric Equilibrium : Be aware that in solid-state (IR spectroscopy), the compound may exhibit a strong carbonyl stretch (~1680

) due to the pyrazol-5-one tautomer, while in polar aprotic NMR solvents (like DMSO-d6), the enol (pyrazol-5-ol) form predominates.

References

-

Design and synthesis of substituted N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides as positive allosteric modulators of the metabotropic glutamate receptor subtype 5. PubMed. URL:[Link]

-

Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. PubMed. URL: [Link]

-

Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. URL:[Link]

-

Cyclopentyl hydrazine hydrochloride - Physico-chemical Properties. ChemBK. URL:[Link]

Sources

- 1. Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of substituted N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of 1-Cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, proposed synthesis, and potential applications of the novel heterocyclic compound, 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol. While this specific molecule is not extensively documented in current literature, this paper will extrapolate its characteristics based on the well-established chemistry of the pyrazol-5-ol scaffold and related pyridinyl-pyrazole derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its structure, reactivity, and potential as a pharmacophore.

Introduction

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The structural versatility of the pyrazole core allows for extensive functionalization, making it a cornerstone in the development of numerous therapeutics.[1] The subject of this guide, this compound, combines the pyrazole nucleus with a cyclopentyl group at the N1 position and a pyridin-3-yl moiety at the C3 position. This unique combination of a flexible aliphatic ring and an aromatic, electron-withdrawing pyridine ring is anticipated to confer distinct physicochemical and pharmacological properties.

Chemical Structure and Tautomerism

A critical feature of pyrazol-5-ols is their capacity for prototropic tautomerism. For a 1,3-disubstituted pyrazol-5-ol, three principal tautomeric forms can exist in equilibrium: the OH-form (1H-pyrazol-5-ol), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the CH-form (2,4-dihydro-3H-pyrazol-3-one).[5][6] The predominant tautomer is influenced by the nature of the substituents and the solvent.[5][6] For this compound, the equilibrium between these forms is a key determinant of its reactivity and biological interactions.

Figure 1: Tautomeric forms of this compound.

Predicted Physicochemical Properties

Based on its constituent fragments, the following physicochemical properties are predicted for this compound.

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₄H₁₅N₃O | Based on structural components. |

| Molecular Weight | 241.29 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Typical for pyrazolone derivatives.[2] |

| pKa | ~7-9 | The pyrazol-5-ol moiety is weakly acidic. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol), sparingly soluble in water. | The presence of polar functional groups and a hydrocarbon scaffold suggests this solubility profile. |

| XLogP3 | ~2.5 | Estimated based on similar structures. |

Proposed Synthesis: The Knorr Pyrazole Synthesis

The most direct and classical approach to synthesizing 1,3-disubstituted pyrazol-5-ols is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a substituted hydrazine.[7][8][9] For the target molecule, this would entail the reaction of ethyl 3-(pyridin-3-yl)-3-oxopropanoate with cyclopentylhydrazine.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol: Synthesis, Characterization, and Potential Applications

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, representing a versatile scaffold for the design of potent and selective therapeutic agents.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a privileged structure found in a wide array of biologically active compounds with applications spanning from anti-inflammatory and analgesic to antimicrobial and anticancer therapies.[1][3][4] The adaptability of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.

This technical guide focuses on the specific derivative, 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol . As of the latest literature review, a specific CAS number for this compound has not been assigned, suggesting its status as a novel chemical entity. The design of this molecule incorporates three key structural motifs:

-

A pyrazol-5-ol core: This feature introduces the potential for tautomerization and acts as a versatile synthetic handle.

-

A cyclopentyl group at the N1 position: This lipophilic moiety can enhance membrane permeability and influence binding affinity to biological targets.

-

A pyridin-3-yl group at the C3 position: The pyridine ring is a common feature in pharmaceuticals, often involved in hydrogen bonding and contributing to aqueous solubility and metabolic stability.

This guide will provide a comprehensive overview of a proposed synthetic route for this compound, detailed methodologies for its characterization, and an exploration of its potential therapeutic applications based on the known activities of structurally related compounds.

Proposed Synthesis of this compound

The synthesis of 1,3,5-trisubstituted pyrazoles is a well-established area of organic chemistry. A highly effective and regioselective method involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. The following protocol outlines a proposed two-step synthesis for the target compound, starting from commercially available reagents.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(pyridin-3-yl)-3-oxopropanoate

This initial step involves a Claisen condensation to generate the necessary 1,3-dicarbonyl precursor.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.

-

Reaction Initiation: To the stirred solution, add a mixture of ethyl nicotinate (1 equivalent) and ethyl acetate (1.2 equivalents) dropwise at room temperature.

-

Reaction Progression: The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then acidified with a dilute solution of hydrochloric acid, leading to the precipitation of the product. The crude product is filtered, washed with cold water, and purified by recrystallization or column chromatography to yield ethyl 3-(pyridin-3-yl)-3-oxopropanoate.

Step 2: Cyclization to form this compound

The final step involves the cyclization of the 1,3-dicarbonyl intermediate with cyclopentylhydrazine.

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 3-(pyridin-3-yl)-3-oxopropanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Hydrazine Addition: Add cyclopentylhydrazine hydrochloride (1.1 equivalents) to the solution, followed by a catalytic amount of a base like sodium acetate if the hydrochloride salt is used.

-

Cyclization Reaction: The mixture is heated to reflux for 6-8 hours, with reaction progress monitored by TLC.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The resulting solid is then purified by column chromatography on silica gel to afford the final product, this compound.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Physicochemical Properties and Characterization

As a novel compound, a thorough characterization is essential to confirm its identity and purity. The following table summarizes the predicted physicochemical properties.

| Property | Predicted Value |

| Molecular Formula | C14H15N3O |

| Molecular Weight | 241.29 g/mol |

| CAS Number | Not yet assigned |

| Predicted XLogP3 | 2.2 |

| Predicted Hydrogen Bond Donors | 1 |

| Predicted Hydrogen Bond Acceptors | 3 |

Characterization Workflow

A standard analytical workflow should be employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include those for the cyclopentyl group, the pyridine ring, and the pyrazole ring.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula. High-resolution mass spectrometry (HRMS) is recommended for precise mass determination.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity level of >95% is generally required for biological screening.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H and C=N bonds.

Potential Biological Activity and Applications

While the specific biological activity of this compound is yet to be determined, the known pharmacology of related pyrazole and pyridine-containing molecules allows for informed hypotheses regarding its potential therapeutic applications.

Many pyrazole derivatives are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[3] Additionally, various pyrazolopyridine structures have been investigated as kinase inhibitors, a class of drugs with significant applications in oncology.[5]

Hypothetical Mechanism of Action: Kinase Inhibition

Given the structural similarities to known kinase inhibitors, it is plausible that this compound could target specific protein kinases involved in cellular signaling pathways that are dysregulated in diseases such as cancer. The pyridine moiety could potentially interact with the hinge region of the kinase ATP-binding pocket, a common binding mode for this class of inhibitors.

Caption: Hypothetical kinase inhibition pathway.

Conclusion

This compound represents a promising, yet unexplored, chemical entity with potential for therapeutic applications. This guide has provided a detailed, proposed synthetic route and a robust framework for its characterization. Future research should focus on the successful synthesis of this compound, followed by comprehensive screening in relevant biological assays to elucidate its pharmacological profile. The insights gained from such studies will be invaluable in determining its potential as a lead compound in drug discovery programs.

References

- Vulcanchem. (n.d.). 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

- PubChem. (n.d.). 1-cyclopentyl-3-methyl-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazole-5-sulfonamide.

- ChemicalBook. (2024, August 6). (1R,3S)-3-(3-Amino-1-(tert-butyl)-1H-pyrazol-5-yl)cyclopentan-1-ol.

- Bansal, R. K., & Kumar, S. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy Research, 5(10), 5089-5097.

- Recent applications of pyrazole and its substituted analogs. (2016, August 6). World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 1566-1588.

- El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2011).

- Al-Tel, T. H. (2022).

- BLDpharm. (n.d.). N-Cycloheptyl-1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide.

- Cambridge Isotope Laboratories, Inc. (n.d.). 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%).

- Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). Molecules.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (2017).

- Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.

- 5-cyclopentyl-1H-pyrazol-3-amine, min 97%, 1 gram. (n.d.). StruChem.

- Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Three component solvent-free synthesis of 1H-pyrazol-5(4H)

- Amerigo Scientific. (n.d.). 3-Pyridin-3-yl-1H-pyrazol-5-amine.

- PubChemLite. (n.d.). 1-cyclopentyl-3-methyl-1h-pyrazol-5-amine.

- Elguero, J., Goya, P., & Jagerovic, N. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Targets in Heterocyclic Systems, 5, 139-173.

Sources

A Technical Guide to the Structural Elucidation of 1-Cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] The precise structural characterization of novel pyrazole-containing compounds is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs.[3][6] This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of a representative novel pyrazole, 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol. We will detail a logical workflow, from initial mass and formula determination to the intricate connectivity mapping via advanced NMR techniques and final confirmation by X-ray crystallography. The causality behind experimental choices is emphasized, providing researchers with a robust framework for characterizing similar heterocyclic systems.

Introduction: The Structural Challenge

The target molecule, this compound, presents several analytical challenges inherent to substituted pyrazoles. The primary challenge is the potential for prototropic tautomerism.[7][8] Compounds of this class can exist in equilibrium between multiple forms, most commonly the OH-form (pyrazol-5-ol) and the CH/NH forms (pyrazol-3-one), which significantly complicates spectral interpretation.[8][9] Disambiguating these tautomers is critical, as the dominant form influences the molecule's hydrogen bonding capacity, overall geometry, and biological activity. This guide outlines the integrated analytical strategy required to solve this structural puzzle definitively.

Potential Tautomeric Forms

The elucidation process must consider the possible equilibrium between the hydroxy-pyrazole (OH-form) and its pyrazolone tautomers (CH- and NH-forms).

Caption: Potential tautomers of the target compound.

The Analytical Workflow: A Multi-Technique Approach

A robust structural elucidation relies on the convergence of data from multiple orthogonal techniques. No single experiment provides all the necessary information. Our strategy begins with establishing the fundamental molecular properties (mass and formula) and progressively builds a complete picture of atomic connectivity and spatial arrangement.

Caption: A logical workflow for definitive structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

The first step in characterizing any unknown compound is to determine its exact mass and, from that, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Acquire the spectrum in positive ion mode, as the pyridine and pyrazole nitrogen atoms are readily protonated.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

Formula Determination: Use the instrument's software to calculate the elemental composition based on the measured exact mass of the protonated molecular ion [M+H]⁺. The expected molecular formula is C₁₃H₁₅N₃O, with a monoisotopic mass of 229.1215.

Interpreting Fragmentation Patterns

While HRMS provides the formula, analyzing the fragmentation patterns in the tandem MS (MS/MS) spectrum can offer preliminary structural clues. The fragmentation of pyrazoles is strongly influenced by the substituents.[10] Common fragmentation pathways for N-substituted pyrazoles involve cleavage of the nitrogen-nitrogen bond or fragmentation of the substituent groups.[11] For our target molecule, characteristic losses would include fragments corresponding to the cyclopentyl group and cleavages within the pyridine ring.

NMR Spectroscopy: The Blueprint of Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for assembling the molecular structure in solution. A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity between the cyclopentyl, pyrazole, and pyridine fragments.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for pyrazol-ols as it can help in observing exchangeable protons like N-H and O-H.

-

1D Spectra Acquisition: Record standard ¹H and ¹³C{¹H} spectra. A DEPT-135 or APT experiment is recommended to differentiate between CH, CH₂, and CH₃ carbons.[12]

-

2D Spectra Acquisition: Using the same sample, acquire a suite of 2D spectra, including COSY, HSQC, and HMBC, using standard pulse programs.[13][14] The HMBC experiment is particularly crucial for elucidating the connectivity of quaternary carbons and linking the different ring systems.[15]

Predicted Spectral Data and Interpretation

The following tables summarize the expected chemical shifts for the this compound structure. These predictions are based on established chemical shift ranges for similar fragments.[16][17][18][19][20][21][22]

Table 1: Predicted ¹H NMR Chemical Shifts

| Fragment | Proton(s) | Predicted δ (ppm) | Expected Multiplicity | Rationale |

|---|---|---|---|---|

| Pyrazole | H-4 | 5.8 - 6.2 | s | Olefinic proton on the pyrazole ring. |

| Pyrazole | OH-5 | 9.0 - 11.0 | br s | Exchangeable hydroxyl proton, shift is solvent-dependent. |

| Cyclopentyl | H-1' (CH) | 4.5 - 5.0 | m | Methine proton directly attached to pyrazole N1, deshielded. |

| Cyclopentyl | H-2'/5' (CH₂) | 1.8 - 2.2 | m | Methylene protons adjacent to the methine. |

| Cyclopentyl | H-3'/4' (CH₂) | 1.6 - 1.9 | m | Methylene protons beta to the methine. |

| Pyridine | H-2'' | 8.8 - 9.1 | d | Proton ortho to the pyridine nitrogen and adjacent to the point of attachment. |

| Pyridine | H-6'' | 8.5 - 8.7 | dd | Proton ortho to the pyridine nitrogen. |

| Pyridine | H-4'' | 8.0 - 8.3 | dt | Proton para to the point of attachment. |

| Pyridine | H-5'' | 7.4 - 7.6 | dd | Proton meta to the pyridine nitrogen. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Fragment | Carbon(s) | Predicted δ (ppm) | Rationale |

|---|---|---|---|

| Pyrazole | C-5 | 155 - 160 | Carbon bearing the hydroxyl group (enol form). |

| Pyrazole | C-3 | 145 - 150 | Quaternary carbon attached to the pyridine ring. |

| Pyrazole | C-4 | 90 - 95 | Olefinic carbon in the pyrazole ring. |

| Cyclopentyl | C-1' | 55 - 60 | Methine carbon attached to pyrazole N1. |

| Cyclopentyl | C-2'/5' | 30 - 35 | Methylene carbons adjacent to the methine. |

| Cyclopentyl | C-3'/4' | 24 - 28 | Methylene carbons beta to the methine. |

| Pyridine | C-2'' | 148 - 152 | Carbon ortho to nitrogen, deshielded. |

| Pyridine | C-6'' | 147 - 151 | Carbon ortho to nitrogen, deshielded. |

| Pyridine | C-4'' | 133 - 138 | Carbon para to the point of attachment. |

| Pyridine | C-3'' | 128 - 132 | Quaternary carbon, point of attachment to pyrazole. |

| Pyridine | C-5'' | 123 - 126 | Carbon meta to nitrogen. |

Assembling the Structure with 2D NMR

The true power of NMR lies in 2D correlation experiments which reveal the bonding framework.[23]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically through 2 or 3 bonds. It will be used to trace the proton networks within the cyclopentyl ring (H-1' -> H-2'/5' -> H-3'/4') and the pyridine ring (H-4'' -> H-5'' -> H-6'').

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[14][15] It allows for the unambiguous assignment of all protonated carbons listed in Table 2 by linking them to their corresponding protons from Table 1.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[14][15]

Caption: Essential HMBC correlations to link the three core fragments.

Table 3: Critical HMBC Correlations for Verification

| Proton (from) | Correlated Carbon(s) (to) | Significance |

|---|---|---|

| Cyclopentyl H-1' | Pyrazole C-5, Pyrazole C-4 | Confirms the attachment of the cyclopentyl ring to the N1 position of the pyrazole. |

| Pyridine H-2'' & H-4'' | Pyrazole C-3 | Unambiguously links the C3'' position of the pyridine ring to the C3 position of the pyrazole ring. |

| Pyrazole H-4 | Pyrazole C-3, Pyrazole C-5 | Confirms the internal structure and substitution pattern of the pyrazole ring. |

Investigating Tautomerism

The presence of a sharp olefinic proton signal (H-4) and a C-5 signal in the ~155-160 ppm range is strong evidence for the predominance of the OH-tautomer in solution.[9] If a significant equilibrium with the CH- or NH-pyrazolone forms existed, one might observe signal broadening or two distinct sets of signals, especially at low temperatures.[13] A variable-temperature (VT) NMR experiment could be employed to study this; if tautomerism is occurring, signals may coalesce or sharpen as the temperature changes.[13]

X-ray Crystallography: The Definitive Proof

While NMR provides a detailed structural map in solution, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure in the solid state.[24] It gives precise information on bond lengths, angles, and intermolecular interactions, such as hydrogen bonding.[24][25]

Experimental Protocol: Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[26] Screening several methods in parallel is highly recommended.

-

Compound Purification: The compound must be of the highest possible purity (>99%).

-

Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane).

-

Crystallization Methods:

-

Slow Evaporation: Prepare a nearly saturated solution in a suitable solvent (e.g., ethanol) in a small vial.[26] Cover the vial with a cap containing a pinhole and leave it undisturbed in a vibration-free environment.

-

Vapor Diffusion: Dissolve the compound in a good solvent (e.g., methanol) and place this solution in an open vial. Place this vial inside a larger, sealed jar containing a poor solvent (e.g., diethyl ether) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystal growth.

-

Liquid-Liquid Diffusion: Carefully layer a solution of the compound onto a solvent in which it is less soluble.[26] Crystals may form at the interface.

-

-

Crystal Mounting & Data Collection: Once suitable crystals are obtained, they are mounted on a diffractometer, and X-ray diffraction data are collected. The resulting electron density map is used to solve and refine the molecular structure.

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is achieved through a synergistic application of modern analytical techniques. HRMS establishes the correct molecular formula. A comprehensive suite of 1D and 2D NMR experiments maps the complete covalent framework, confirms the substitution pattern, and provides strong evidence for the predominance of the 1H-pyrazol-5-ol tautomer in solution. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the molecular structure and its conformation in the solid state. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a reliable foundation for further research and development.

References

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv

- Thomas, St., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.

- Two-dimensional Experiments: Inverse Heteronuclear Correl

- Inverse Heteronuclear Correlation - 2D NMR Experiments. (2019). AZoM.

- Coletta, F., et al. (2006). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters.

- Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. CORE.

- Slaninova, D., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules.

- Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis. (2025). Benchchem.

- The mass spectra of some pyrazole compounds. Research Solutions Pages.

- Nishiwaki, T. (1967). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2014).

- Pinto, D. C., et al. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Kurfürst, A., & Trška, P. (1982). INTERPRETATION OF 13C NMR CHEMICAL SHIFTS OF HANTZSCH'S PYRIDINES AND 1,4-DIHYDROPYRIDINES.

- Getting the Most Out of HSQC and HMBC Spectra. OUCI.

- Thomas, S., et al. (1997).

- X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.

- Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules.

- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025).

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu

- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). MDPI.

- Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. (2025).

- X-Ray Structures of Some Heterocyclic Sulfones. (2025). MDPI.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.

- MRRC Structure Elucid

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). PubMed.

- Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. (2025).

- reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. (2011). Arkivoc.

- The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal and Chemical Sciences.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2022). Oriental Journal of Chemistry.

- cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpret

- Pyrazole and its Derivatives: Chemistry and Biological Importance. (2025).

- CYCLOPENTYL PHENYL KETONE(5422-88-8) 1H NMR spectrum. ChemicalBook.

- 1H NMR Chemical Shift Values Table. (2024). Chemistry Steps.

- Chemical shifts. University of Calgary.

- Rybakov, V. B., et al. (2002). X-ray Diffraction Study of 3-(Isonicotinoyl)-2-Oxooxazolo[3,2-a]pyridine and the Product of Its Hydrolysis. Crystallography Reports.

- Heterocycles in Medicinal Chemistry. (2019). PMC - NIH.

- 1H NMR Chemical Shift. (2022).

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. visnav.in [visnav.in]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. mdpi.com [mdpi.com]

- 10. | PDF or Rental [articles.researchsolutions.com]

- 11. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. Getting the Most Out of HSQC and HMBC Spectra [ouci.dntb.gov.ua]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nmr.oxinst.com [nmr.oxinst.com]

- 15. azom.com [azom.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 22. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mkuniversity.ac.in [mkuniversity.ac.in]

- 25. mdpi.com [mdpi.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

In Silico Profiling of 1-Cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol: A Multiscale Predictive Framework

This guide outlines a rigorous, multiscale in silico framework for profiling 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol . As a Novel Chemical Entity (NCE) featuring a promiscuous scaffold (pyrazole-pyridine core), this molecule requires a predictive strategy that transcends basic "drug-likeness" filters, prioritizing tautomeric state analysis and target-specific polypharmacology.[1]

Executive Summary

The compound This compound presents a classic medicinal chemistry challenge: a "chameleon" scaffold capable of multiple protonation and tautomeric states.[1] Its structure combines a lipophilic anchor (cyclopentyl), a hydrogen-bond acceptor/donor core (pyrazol-5-ol), and a polarizable aromatic tail (pyridine).[1]

This guide mandates a Quantum Mechanics (QM) First approach. Standard force-field methods (MM) often fail to capture the energetic subtleties of the pyrazolone-hydroxy tautomerism, leading to erroneous binding pose predictions.[1] This workflow integrates DFT (Density Functional Theory) for state enumeration, QSPR for ADMET profiling, and inverse docking for target identification.[1]

Structural Dynamics & Tautomerism (The "QM-First" Directive)

Before any docking or ADME calculation, the precise electronic state of the molecule must be defined. Pyrazol-5-ols substituted at N1 can exist in three distinct neutral tautomeric forms, plus zwitterionic states.

Tautomer Enumeration Protocol

The "5-ol" nomenclature implies an aromatic hydroxy form, but the "5-one" (keto) forms are often energetically favorable in polar media (e.g., cytosol, blood).[1]

-

Form A (Enol/Hydroxy): this compound.[1] Aromatic.

-

Form B (NH-Keto): 1-cyclopentyl-3-(pyridin-3-yl)-1,2-dihydro-5H-pyrazol-5-one.[1] Non-aromatic ring, H-bond donor at N2.[1]

-

Form C (CH-Keto): 1-cyclopentyl-3-(pyridin-3-yl)-4H-pyrazol-5-one.[1] Carbon-acidic at C4.[1]

Experimental Directive:

Do not rely on rule-based enumerators (e.g., LigPrep default settings) alone. You must validate the dominant tautomer in water (dielectric

Recommended Workflow (Graphviz):

Caption: QM-based tautomer selection workflow. Only energetically accessible states (within ~2.5 kcal/mol of the global minimum) should be forwarded to docking studies.[1]

Physicochemical Property Profiling (ADME)

Once the bioactive tautomer(s) are identified, we predict the "drug-likeness" profile.[1] The 1-cyclopentyl group adds significant lipophilicity (

Key Predicted Parameters

The following values are estimated based on consensus QSPR models (e.g., SwissADME, ACD/Percepta).

| Property | Predicted Range | Analysis & Implication |

| MW | ~229.28 Da | Fragment-like. Ideal for Lead Optimization (LE > 0.3).[1] |

| LogP (Consensus) | 2.1 – 2.8 | Optimal. Well within Lipinski Rule of 5.[1] Good oral bioavailability expected.[1] |

| TPSA | ~50-60 Ų | High Permeability. Likely to cross the Blood-Brain Barrier (BBB) if not effluxed.[1] |

| pKa (Base) | ~5.2 (Pyridine) | Pyridine N is protonated in acidic lysosomes; neutral at physiological pH (7.4).[1] |

| pKa (Acid) | ~9.5 (Pyrazol-OH) | The OH group remains neutral at pH 7.[1]4. Deprotonation yields a localized anion.[1] |

| Solubility (LogS) | -3.5 to -4.5 | Moderately Soluble. May require salt formation (e.g., HCl salt at pyridine).[1] |

Blood-Brain Barrier (BBB) Permeability[1]

-

Prediction: Likely Permeant.

-

Rationale: The TPSA < 90 Ų and LogP > 2.0 suggest passive diffusion.[1] However, the pyridine ring is a potential substrate for P-glycoprotein (P-gp) efflux.[1]

-

Validation: Use the MDR1-MDCK in silico model to predict efflux ratio.[1]

Molecular Target Prediction & Polypharmacology

This scaffold (pyrazole-pyridine) is a "privileged structure" in kinase inhibition.[1] It mimics the ATP adenine ring, forming hinge-binding hydrogen bonds.[1]

Pharmacophore Mapping

The molecule presents a specific donor-acceptor motif:[1]

-

H-Bond Acceptor: Pyridine Nitrogen (N).[1]

-

H-Bond Donor/Acceptor: Pyrazole core (N-H or O-H).[1]

-

Hydrophobic Bulk: Cyclopentyl group (occupies the ribose or specificity pocket).[1]

Target Class Predictions

Using inverse docking (e.g., idTarget, SwissTargetPrediction) and structural similarity searches (ChEMBL), the following targets are high-probability hits:

-

p38 MAPK (Mitogen-Activated Protein Kinase): The pyridine-pyrazole motif is a classic p38 inhibitor scaffold (resembling SB203580).[1]

-

JAK Family (Janus Kinase): Similar to Ruxolitinib cores.[1]

-

Aurora Kinases: The cyclopentyl group fits well in the hydrophobic back-pocket of Aurora A/B.

Target Interaction Diagram (Graphviz):

Caption: Pharmacophore-to-Target mapping.[1] The scaffold is predicted to act as a Type I ATP-competitive kinase inhibitor.[1]

Toxicity & Safety Assessment (Tox21)

Structural Alerts

-

Pyridine Ring: Generally safe but can undergo N-oxidation or ring oxidation (by CYP2E1), potentially leading to reactive metabolites if not substituted further.[1]

-

Hydrazine Moiety (Hidden): The N-N bond in pyrazole is stable and not considered a hydrazine alert (unlike acyclic hydrazines).[1]

-

AMES Mutagenicity: Predicted Negative. The scaffold lacks nitro/nitroso groups or reactive alkylators.[1]

Metabolic Stability (CYP450)[1]

-

Primary Metabolic Soft Spot: The Cyclopentyl ring .[1]

-

Prediction: Hydroxylation at C2/C3 of the cyclopentyl ring by CYP3A4.

-

Mitigation Strategy: If half-life is low, consider fluorinating the cyclopentyl ring or replacing it with a hetero-cycle (e.g., tetrahydropyran).[1]

-

Experimental Validation Protocols (SOPs)

To validate these in silico predictions, the following assays are prioritized:

Protocol A: Solubility & LogD Determination

-

Method: Shake-flask method coupled with HPLC-UV.

-

Buffers: pH 1.2 (SGF), pH 7.4 (PBS).

-

Procedure: Incubate excess solid compound for 24h at 25°C. Filter. Analyze filtrate concentration.

Protocol B: Kinase Selectivity Screening

-

Panel: DiscoverX KINOMEscan (Competition binding assay).[1]

-

Focus: p38

, JNK1/2, JAK1/2. -

Concentration: Screen at 1

M initially.

References

-

Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

-

SwissADME. "A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[1] Scientific Reports.[1] Link

-

PubChem. "Compound Summary: Pyrazole Derivatives."[1] National Library of Medicine.[1] Link

-

Perrin, D. D. (1965).[1] "Dissociation Constants of Organic Bases in Aqueous Solution." Butterworths.[1] (Standard reference for pKa prediction logic).

Disclaimer: This guide constitutes a theoretical predictive model.[1] All safety and efficacy claims must be validated via in vitro and in vivo experimentation before clinical application.[1]

Sources

A Technical Guide to Identifying and Validating the Biological Targets of 1-Cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Introduction

In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target(s) are the foundational steps that dictate the trajectory of a research program.[1] The compound 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol presents a compelling scaffold for investigation. Its structure is a composite of pharmacologically significant moieties: a pyrazole core, a pyridine ring, and a cyclopentyl group.

-

Pyrazole Core: Pyrazole and its derivatives are renowned for their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This five-membered aromatic heterocycle is a "privileged" structure in medicinal chemistry, frequently serving as the backbone for potent enzyme inhibitors.[2][5]

-

Pyridine Moiety: The electron-deficient pyridine ring is another critical pharmacophore present in numerous approved drugs.[6] It often engages in crucial hydrogen bonding and π-π stacking interactions within protein active sites, contributing significantly to binding affinity and selectivity.[6][7][8] Derivatives are known to inhibit a wide array of enzymes, including kinases and cytochrome P450s.[8][9]

-

Cyclopentyl Group: This lipophilic group can enhance membrane permeability and facilitate binding to hydrophobic pockets within a target protein, influencing the compound's overall pharmacokinetic and pharmacodynamic profile.

Given that the specific biological activity of this compound is uncharacterized, this guide outlines a systematic, multi-tiered strategy for its target deconvolution. We will progress from broad, computationally-driven predictions to rigorous, experimental validation, providing both the rationale and detailed protocols for each critical stage. This integrated workflow is designed to build a robust, evidence-based case for the compound's mechanism of action, ensuring a high degree of scientific confidence.

Section 1: Computational Target Prediction (In Silico Approaches)

Rationale: Before committing to resource-intensive wet-lab experiments, a computational approach is employed to generate a tractable list of high-probability candidate targets.[10][11] These in silico methods leverage vast biological and chemical databases to predict interactions, effectively narrowing the search space from the entire proteome to a manageable set of hypotheses.[12][13]

Methodological Workflow: Our computational strategy integrates ligand-based and structure-based methods to create a consensus prediction.[13][14]

Caption: In Silico Target Prediction Workflow.

1.1 Ligand-Based Approaches

The foundational principle here is that structurally similar molecules often exhibit similar biological activities.[13][15]

-

2D/3D Similarity Searching: The compound's structure (represented as a SMILES string or 3D conformer) is used to query chemical databases (e.g., ChEMBL, PubChem) for known compounds with high similarity scores. The annotated targets of these "neighbor" compounds provide the first clues to potential targets.

-

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target class.[16] By matching our compound to established pharmacophore models, we can predict its likely biological activity.

1.2 Structure-Based Approaches

These methods utilize the 3D structures of proteins to predict physical binding.[17]

-

Molecular Docking: This technique computationally places the compound into the binding sites of a vast library of protein structures (e.g., the entire human kinome from the Protein Data Bank).[13] A scoring function then estimates the binding affinity, ranking the most likely protein targets.[12] This is particularly powerful for identifying potential kinase inhibitors, a highly probable target class for pyrazole- and pyridine-containing molecules.[18]

1.3 Data Synthesis and Prioritization

The outputs from all computational methods are integrated to generate a high-confidence list of candidate targets. Machine learning algorithms can weigh evidence from different sources to produce a ranked list based on consensus scoring.[14][19]

Table 1: Hypothetical Prioritized Target List from In Silico Analysis

| Rank | Predicted Target | Class | Ligand-Based Score | Docking Score | ML Confidence | Rationale |

| 1 | Aurora Kinase A | Kinase | 0.89 | -9.5 kcal/mol | 92% | High similarity to known pyrazole-based inhibitors; Favorable docking pose. |

| 2 | p38 MAPK | Kinase | 0.85 | -9.1 kcal/mol | 88% | Pyridine moiety fits key hinge-binding region in docking model. |

| 3 | Cyclooxygenase-2 (COX-2) | Enzyme | 0.78 | -8.7 kcal/mol | 81% | Pyrazole is a known COX-inhibiting scaffold (e.g., Celecoxib). |

| 4 | Cannabinoid Receptor 1 (CB1) | GPCR | 0.75 | -8.2 kcal/mol | 75% | Diaryl-pyrazole derivatives are known CB1 antagonists.[20] |

| 5 | PI3 Kinase (PI3K) | Kinase | 0.71 | -7.9 kcal/mol | 73% | Pyrazole derivatives have been identified as PI3K inhibitors.[2] |

Section 2: Experimental Validation of Predicted Targets

Rationale: Computational predictions must be subjected to rigorous experimental validation to confirm their biological relevance.[21][22] This phase is designed to answer two critical questions:

-

Does the compound physically bind to the predicted target protein? (Target Engagement)

-

Does this binding event alter the protein's function? (Functional Activity)

Part 2.1: Confirming Direct Target Engagement

These biophysical assays provide direct evidence of a physical interaction between the compound and a target protein.

The principle of TSA is that the binding of a ligand, such as our compound, typically increases the thermal stability of its target protein.[23][24] This change is measured as an increase in the protein's melting temperature (Tₘ). It is a rapid, cost-effective method for initial validation using purified proteins.[25][26]

Caption: Experimental Workflow for Thermal Shift Assay (TSA).

Experimental Protocol: Thermal Shift Assay

-

Preparation: In a microcentrifuge tube, prepare a master mix containing the purified recombinant target protein (e.g., Aurora Kinase A) at a final concentration of 2 µM in an appropriate buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Add SYPRO Orange dye to a final concentration of 5x.[27]

-

Compound Incubation: Aliquot 19 µL of the protein/dye master mix into wells of a 96-well PCR plate. Add 1 µL of the test compound (for a final concentration of 10 µM) or DMSO as a vehicle control. Mix gently.

-

Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument.[26] Program the instrument to ramp the temperature from 25°C to 95°C at a rate of 0.05°C per second, acquiring fluorescence data at each interval.[27]

-

Data Analysis: Plot the fluorescence intensity against temperature. The melting temperature (Tₘ) is the midpoint of the unfolding transition, often calculated from the peak of the first derivative of the curve. The thermal shift (ΔTₘ) is the difference between the Tₘ in the presence of the compound and the Tₘ of the DMSO control. A significant positive ΔTₘ (typically >2°C) indicates stabilizing binding.

Table 2: Representative TSA Data for Top Predicted Targets

| Target Protein | Tₘ (DMSO Control) | Tₘ (+ 10 µM Compound) | ΔTₘ (°C) | Interpretation |

| Aurora Kinase A | 48.2°C | 55.7°C | +7.5 | Strong Stabilization / Binding |

| p38 MAPK | 51.5°C | 57.1°C | +5.6 | Strong Stabilization / Binding |

| COX-2 | 55.3°C | 55.8°C | +0.5 | No Significant Binding |

| CB1 Receptor | N/A | N/A | N/A | Requires membrane protein assay |

CETSA validates target engagement within the complex milieu of an intact cell, making it a highly physiologically relevant assay.[28][29] The principle is the same as TSA: ligand binding stabilizes the target protein against heat-induced aggregation and precipitation.[30][31]

Experimental Protocol: CETSA with Western Blot Readout

-

Cell Treatment: Culture a relevant cell line (e.g., HEK293T) to ~80% confluency. Treat the cells with the test compound (e.g., 10 µM) or DMSO for 1 hour at 37°C.[31]

-

Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 48°C to 66°C in 3°C increments) for 3 minutes in a thermal cycler, leaving one sample at room temperature as a non-heated control.[30]

-

Lysis and Separation: Lyse the cells via three rapid freeze-thaw cycles. Pellet the precipitated/aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes). The supernatant contains the soluble, non-aggregated protein fraction.

-

Quantification: Carefully collect the supernatant. Normalize the total protein concentration across all samples using a BCA assay.

-

Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-Aurora Kinase A).[32]

-

Data Analysis: Quantify the band intensity for each temperature point. A stabilized target will show a greater amount of soluble protein at higher temperatures in the compound-treated samples compared to the DMSO control.

Part 2.2: Assessing Functional Activity

Confirming a functional consequence of binding is essential.[33] Given the high probability of kinase inhibition, kinome profiling is a powerful and unbiased next step.

This involves screening the compound against a large panel of purified kinases (often hundreds) at a fixed concentration to identify which ones are inhibited. This is typically performed as a contract research service.[34][35][36][37]

Procedure for Engaging a Kinome Profiling Service

-

Provider Selection: Choose a reputable provider (e.g., Eurofins, Reaction Biology, Promega) that offers a diverse kinase panel.

-

Compound Submission: Prepare a high-concentration stock of the test compound in 100% DMSO as per the provider's specifications.

-

Assay Conditions: Request screening at a standard compound concentration (e.g., 1 µM or 10 µM) and at a physiologically relevant ATP concentration (e.g., 1 mM) or at the Kₘ for ATP, as this can influence the apparent potency.[35]

-

Data Analysis: The service will provide a report detailing the percent inhibition for each kinase in the panel. Significant "hits" are typically defined as >50% or >75% inhibition.

Table 3: Representative Kinome Profiling Results (% Inhibition at 1 µM)

| Kinase Family | Kinase Target | % Inhibition | Interpretation |

| Aurora | Aurora Kinase A | 98% | Potent Hit |

| Aurora Kinase B | 85% | Strong Hit | |

| MAPK | p38 MAPKα | 92% | Potent Hit |

| JNK1 | 45% | Moderate Activity | |

| ERK2 | 15% | No Significant Activity | |

| PI3K | PI3Kα | 22% | No Significant Activity |

| Other | CDK2 | 18% | No Significant Activity |

| SRC | 5% | No Significant Activity |

To confirm that target inhibition in cells leads to a functional outcome, we can measure the phosphorylation status of a known downstream substrate of the target kinase.[38] For example, Aurora Kinase A phosphorylates histone H3 at Serine 10 (pHH3-S10) during mitosis.

Caption: Inhibition of Aurora Kinase A and its downstream effect.

Experimental Protocol: Western Blot for Downstream Substrate

-

Cell Treatment: Treat a relevant cell line (e.g., HeLa) with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 6 hours).

-

Lysis and Quantification: Harvest and lyse the cells, and quantify total protein concentration.

-

Western Blotting: Perform Western blot analysis as described for CETSA, but use a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3 (Ser10)) and another for the total protein (e.g., anti-Histone H3) as a loading control.

-

Analysis: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total protein signal, confirms functional inhibition of the upstream kinase in a cellular context.

Synthesis and Conclusion

The identification of a novel compound's biological targets is an iterative process of hypothesis generation and experimental refutation. This guide presents a robust, integrated workflow to systematically deconvolve the mechanism of action for this compound.

A compelling case for a specific biological target, such as Aurora Kinase A, is built by the convergence of evidence from multiple, orthogonal methodologies:

-

Computational: High prediction scores from ligand- and structure-based methods.

-

Biophysical (Direct Binding): A significant positive thermal shift in both purified protein (TSA) and cellular (CETSA) formats.

-

Biochemical (Functional): Potent inhibition observed in a direct enzymatic assay, confirmed through broad kinome profiling.

-

Cellular (Functional): Dose-dependent reduction in the phosphorylation of a known downstream substrate in a cellular context.

By following this comprehensive strategy, researchers can confidently identify and validate the primary biological targets of this promising compound, paving the way for subsequent lead optimization and preclinical development.

References

- University College London.

- MDPI. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.

- ResearchGate. Role of pyridines as enzyme inhibitors in medicinal chemistry.

- MtoZ Biolabs.

- Pamgene. KinomePro - Functional Kinase Activity Profiling.

- PharmaFeatures. The Computational Revolution in Small Molecule Drug Discovery.

- AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.

- PMC.

- MtoZ Biolabs. Kinome Profiling Service.

- Fiveable.

- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.

- In Silico Target Discovery Harnessing D

- Cell Signaling Technology. KinomeView Profiling.

- Pharmaron CRO Services. Kinase Panel Profiling.

- PMC. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets.

- Frontiers.

- MDPI.

- Oxford Academic.

- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.

- ResearchGate.

- Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.

- PubMed.

- Wikipedia. Thermal shift assay.

- Patsnap Synapse.

- Oxford Academic. Computational/in silico methods in drug target and lead prediction.

- AXXAM. Thermal shift assays for early-stage drug discovery.

- PMC. High-Throughput Cellular Thermal Shift Assay (CETSA)

- MtoZ Biolabs.

- STAR Protocols.

- Taylor & Francis. Validation guidelines for drug-target prediction methods.

- ResearchGate.

- Molecular Target Valid

- Briefings in Bioinformatics.

- Drug Target Identification & Valid

- Protocol for performing and optimizing differential scanning fluorimetry experiments.

- Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.

- Bio-protocol. Thermal shift assay (TSA).

- Taylor & Francis. Full article: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- PMC. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay.

- World Journal of Biology Pharmacy and Health Sciences.

- International Journal of Chemical Studies. Pyridine heterocycles: Compiling the anticancer capabilities.

- OAE Publishing Inc. Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine.

- Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.

- PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- PubMed. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists.

- PMC. Current status of pyrazole and its biological activities.

- ChemRxiv.

Sources

- 1. Drug Target Identification & Validation [horizondiscovery.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. chemijournal.com [chemijournal.com]

- 9. oaepublish.com [oaepublish.com]

- 10. omicsonline.org [omicsonline.org]

- 11. What is in silico drug discovery? [synapse.patsnap.com]

- 12. In Silico Drug Target Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 20. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 22. tandfonline.com [tandfonline.com]

- 23. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 24. axxam.com [axxam.com]

- 25. cell.com [cell.com]

- 26. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bio-protocol.org [bio-protocol.org]

- 28. cell.com [cell.com]

- 29. pelagobio.com [pelagobio.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 32. bio-protocol.org [bio-protocol.org]

- 33. wjbphs.com [wjbphs.com]

- 34. KinomePro - Pamgene [pamgene.com]

- 35. assayquant.com [assayquant.com]

- 36. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 37. pharmaron.com [pharmaron.com]

- 38. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Note & Protocol: Solubilization of 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol for In Vitro Screening

Abstract

This guide provides a comprehensive, technically-grounded methodology for the solubilization of 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol, a heterocyclic compound with structural motifs that present specific challenges and opportunities for dissolution in aqueous media for in vitro assays. Many pyrazole derivatives exhibit poor aqueous solubility, which can limit their evaluation in biological systems.[1][2] This document moves beyond generic protocols to explain the causal physicochemical principles governing the compound's solubility, offering a systematic approach from initial solvent selection to pH optimization and troubleshooting. The protocols herein are designed to be self-validating, ensuring that researchers can confidently prepare stable, soluble, and biologically relevant test concentrations while minimizing artifacts from solvents or precipitation.

Physicochemical Analysis and Predicted Solubility Profile

A foundational understanding of the molecule's structure is critical to devising a successful solubilization strategy. The structure of this compound contains three key functional domains that dictate its solubility behavior.

-

Pyridin-3-yl Group: The pyridine ring contains a basic nitrogen atom. This group can be protonated under acidic conditions (low pH), forming a cationic salt which is typically much more soluble in aqueous media.[]

-

Pyrazol-5-ol Group: The hydroxyl group on the pyrazole ring is phenolic in nature, making it weakly acidic.[4] At alkaline pH (high pH), this group can be deprotonated to form a polar phenolate salt, which also enhances aqueous solubility.[4][5] The pyrazole ring itself is generally stable, but can be susceptible to oxidation.[6]

-

Cyclopentyl Group: This is a non-polar, lipophilic moiety that contributes to the compound's overall low solubility in water at neutral pH.[7]

This combination of a basic pyridine ring and an acidic pyrazolol group makes this compound an amphoteric compound. Its solubility is therefore predicted to be lowest near its isoelectric point and significantly higher at both acidic and alkaline pH values. This pH-dependent solubility is a key characteristic that can be leveraged for formulation.[8]

Caption: Predicted ionization states of the compound at different pH values.

Solvent Selection for Stock Solutions

For high-throughput screening and initial in vitro assays, a high-concentration stock solution is typically prepared in an organic solvent.[9] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solvating ability for a wide range of polar and non-polar compounds.[9]

However, the choice of solvent is not trivial, as it can directly impact assay results. High concentrations of DMSO can be toxic to cells, interfere with enzyme activity, or cause changes in gene expression.[10][11][12] It is a standard practice to keep the final concentration of DMSO in the assay medium below 0.5%, and ideally at or below 0.1%, though the exact tolerance is cell-line dependent.[9][12]

Table 1: Comparison of Common Organic Solvents for Stock Solutions

| Solvent | Recommended Starting Concentration | Pros | Cons & Mitigations |

| DMSO | 10-50 mM | - Excellent solvating power for a wide range of compounds.[9]- Miscible with water and most other organic solvents. | - Can be cytotoxic at concentrations >0.5%.[9][12]- May interfere with some assays (e.g., ROS measurements, SPR).[10]- Can alter cell differentiation and gene expression.[11]Mitigation: Keep final assay concentration ≤0.1% if possible. |

| Ethanol (EtOH) | 10-50 mM | - Less toxic than DMSO for many cell lines.- Volatile, allowing for easier removal if needed. | - Less powerful solvent than DMSO; may not achieve high concentrations.- Can have biological effects (e.g., receptor modulation).Mitigation: Run a vehicle control with the same final EtOH concentration. |

| Methanol (MeOH) | 10-50 mM | - Good solvating power, similar to ethanol.[13] | - More toxic than ethanol.- Not suitable for most cell-based assays.Mitigation: Primarily use for analytical purposes, not for treating live cells. |

Experimental Protocols

The following protocols provide a systematic workflow for dissolving the compound, from creating a concentrated organic stock to preparing aqueous working solutions suitable for biological assays.

Caption: Workflow for compound solubilization and preparation of working solutions.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol describes the standard procedure for creating an initial master stock solution.

-

Pre-Weigh Vial: Tare a sterile, amber glass vial or microcentrifuge tube on an analytical balance.

-

Weigh Compound: Carefully weigh a precise amount of this compound (e.g., 5 mg) into the vial. Record the exact weight.

-

Calculate Solvent Volume: Determine the volume of 100% cell culture-grade DMSO required to achieve the desired stock concentration (e.g., 20 mM).

-

Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

-

-

Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.

-

Promote Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can be used as a last resort, but care must be taken to avoid compound degradation.[13]

-

Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.

-

Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[14]

Protocol 2: Kinetic Solubility Assessment via Serial Dilution

This protocol is used to prepare working solutions and simultaneously assess the compound's "kinetic solubility" in your specific assay buffer. Kinetic solubility refers to the concentration at which a compound, introduced from a DMSO stock, begins to precipitate.[15]

-

Prepare Assay Buffer: Use the exact aqueous buffer that will be used in the final in vitro assay (e.g., PBS, DMEM, HBSS).

-

Initial Dilution: In a microcentrifuge tube, perform an intermediate dilution of the DMSO stock (from Protocol 1) into the assay buffer. A common first step is to dilute the 20 mM stock 1:100 to achieve a 200 µM solution with 1% DMSO.

-

Vortex Immediately: As soon as the DMSO stock is added to the buffer, vortex the tube vigorously for 30 seconds. This rapid mixing is crucial to minimize localized high concentrations that can cause immediate precipitation.

-

Serial Dilutions: From this 200 µM solution, perform a series of 2-fold or 10-fold dilutions in fresh assay buffer to achieve your final desired test concentrations (e.g., 100 µM, 50 µM, 10 µM, etc.). Ensure the DMSO concentration remains constant across all dilutions by adding the appropriate amount to your diluent if necessary.

-

Incubate and Observe: Allow the dilutions to equilibrate at room temperature or the assay temperature (e.g., 37°C) for 1-2 hours.

-

Inspect for Precipitation: Carefully inspect each tube or well of a microplate for any signs of cloudiness, haze, or solid precipitate. This can be done by eye or more quantitatively using a nephelometer or plate reader that can detect light scattering.[15] The highest concentration that remains clear is your practical upper limit for this assay.

Protocol 3: pH-Modification to Enhance Aqueous Solubility

If precipitation is observed at your desired concentration in Protocol 2, leveraging the compound's amphoteric nature is the next logical step.[]

-

Prepare pH-Adjusted Buffers: Create batches of your assay buffer adjusted to different pH values.

-

Acidic Buffer: Adjust the buffer to pH 2-4 using sterile 1 M HCl. This will protonate the pyridine moiety.

-

Alkaline Buffer: Adjust the buffer to pH 9-11 using sterile 1 M NaOH. This will deprotonate the pyrazolol group.

-

Note: Ensure that the pH change itself does not negatively impact your assay (e.g., cell viability, enzyme activity). Run appropriate pH controls.

-

-

Repeat Dilution Protocol: Repeat the steps outlined in Protocol 2 using these pH-adjusted buffers as the diluent.

-

Compare Solubilities: Compare the highest clear concentration achieved in the neutral, acidic, and alkaline buffers. This will empirically determine the optimal pH range for solubilizing your compound.

-

Select Optimal Condition: Choose the pH condition that provides the required solubility with the least potential impact on the biological system under study.

Troubleshooting and Best Practices

-

Issue: Compound Crashes Out Immediately Upon Dilution.

-

Cause: The compound's aqueous solubility is very low, and the concentration gradient upon adding the DMSO stock is too steep.

-

Solution: Try a multi-step dilution. First, dilute the DMSO stock into a small volume of a water-miscible co-solvent like ethanol or polyethylene glycol before adding it to the larger volume of aqueous buffer.[13] Alternatively, lower the starting concentration of the DMSO stock.

-

-

Issue: Solution is Clear Initially but Becomes Cloudy Over Time.

-

Cause: The compound is forming a supersaturated solution that is not stable, and it is slowly precipitating out. This can also be due to compound degradation.[14]

-

Solution: Lower the final concentration to one that remains stable for the duration of your assay. Prepare working solutions fresh just before use and do not store them for extended periods.

-

-

Issue: Inconsistent Results in Biological Assays.

-

Cause: This could be due to undetected micro-precipitation, compound degradation in the aqueous buffer, or tautomeric interconversion.[14]

-

Solution: Filter your final working solution through a 0.22 µm syringe filter before adding it to the assay to remove any micro-precipitates. Assess the stability of the compound in your chosen buffer over the assay's time course using an analytical method like HPLC.

-

-

Best Practice: Storage and Handling

-